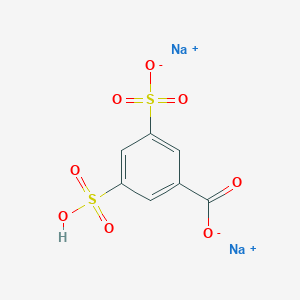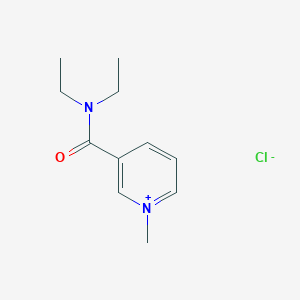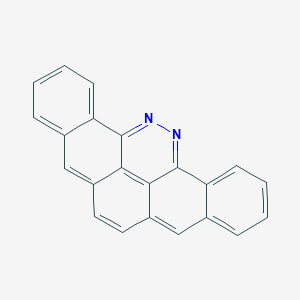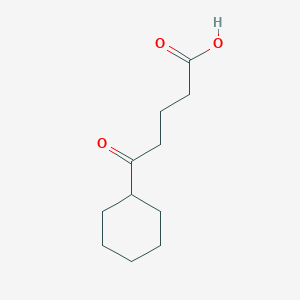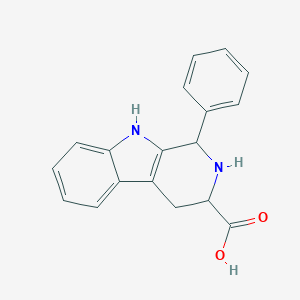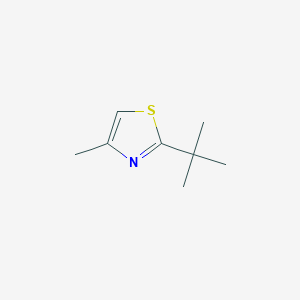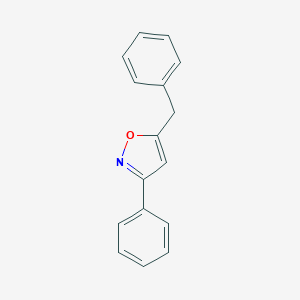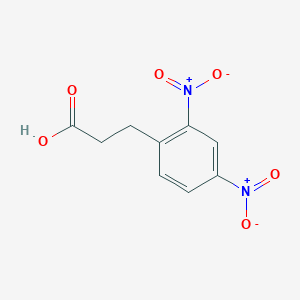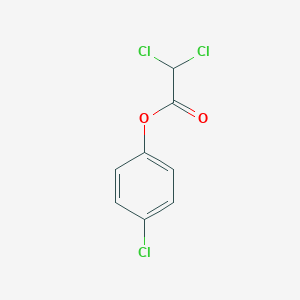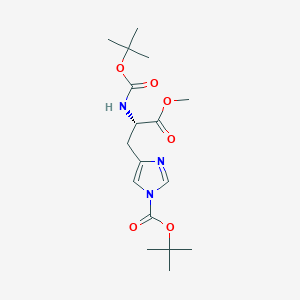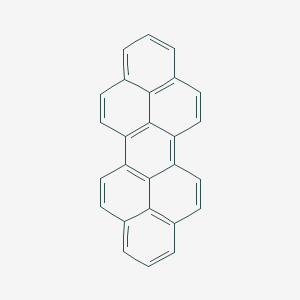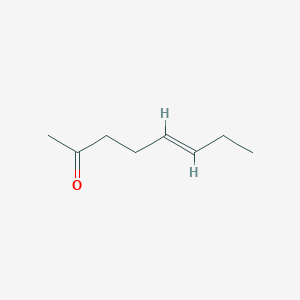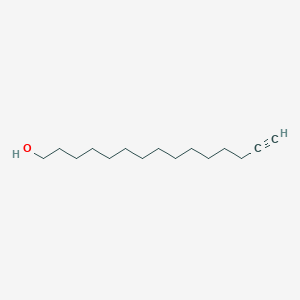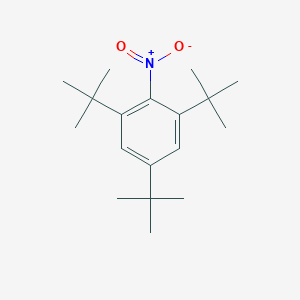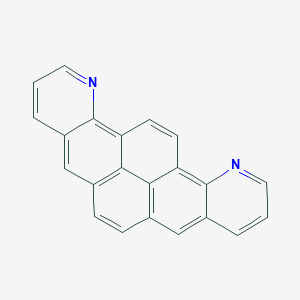
NAPHTHO(1,8-gh:4,5-g'h')DIQUINOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho(1,8-gh:4,5-g'h')diquinoline is a polycyclic aromatic compound with potential applications in various fields of science. It is a heterocyclic compound that contains two quinoline rings fused together. This compound has gained much attention in recent years due to its unique properties and potential applications in scientific research.
作用機序
The mechanism of action of naphtho(1,8-gh:4,5-g'h')diquinoline is not fully understood, but it is believed to involve the interaction of the compound with various biological targets. This compound has been shown to have a high affinity for DNA, and it may interact with DNA through intercalation or minor groove binding. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C.
生化学的および生理学的効果
Naphtho(1,8-gh:4,5-g'h')diquinoline has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, such as arthritis and neurodegenerative disorders.
実験室実験の利点と制限
The advantages of using naphtho(1,8-gh:4,5-g'h')diquinoline in lab experiments include its unique properties, such as its high electron affinity and excellent charge transport properties. However, the limitations of using this compound include its challenging synthesis and potential toxicity.
将来の方向性
There are several future directions for the study of naphtho(1,8-gh:4,5-g'h')diquinoline. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the investigation of the compound's potential applications in the development of organic electronics and solar cells. Additionally, the compound's potential use in the treatment of various diseases, such as cancer and neurodegenerative disorders, should be further explored. Finally, the toxicity of this compound should be studied in more detail to determine its safety for use in various applications.
In conclusion, naphtho(1,8-gh:4,5-g'h')diquinoline is a unique compound with potential applications in various fields of science. Its synthesis is challenging, but researchers are constantly exploring new methods to improve the yield and purity of the product. This compound has several potential applications in scientific research, including the development of organic electronics and solar cells, and the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety for use in various applications.
合成法
The synthesis of naphtho(1,8-gh:4,5-g'h')diquinoline can be achieved through several methods. One of the most commonly used methods is the Povarov reaction, which involves the condensation of an aryl aldehyde, an aniline, and an alkyne. Another method involves the reaction of a naphthalene derivative with a quinoline derivative in the presence of a Lewis acid catalyst. The synthesis of this compound is challenging, and researchers are constantly exploring new methods to improve the yield and purity of the product.
科学的研究の応用
Naphtho(1,8-gh:4,5-g'h')diquinoline has several potential applications in scientific research. One of the most promising applications is in the field of organic electronics, where it can be used as a building block for the construction of organic light-emitting diodes (OLEDs). This compound has also been investigated for its potential use in the development of organic solar cells, due to its high electron affinity and excellent charge transport properties.
特性
CAS番号 |
16566-64-6 |
|---|---|
製品名 |
NAPHTHO(1,8-gh:4,5-g'h')DIQUINOLINE |
分子式 |
C22H12N2 |
分子量 |
304.3 g/mol |
IUPAC名 |
3,18-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1,3,5,7,9(23),10,12(24),13,15,17,19,21-dodecaene |
InChI |
InChI=1S/C22H12N2/c1-3-15-11-13-5-6-14-12-16-4-2-10-24-22(16)18-8-7-17(19(13)20(14)18)21(15)23-9-1/h1-12H |
InChIキー |
FZCBKDCBHRBVNQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C6C(=CC(=C54)C=C3)C=CC=N6 |
正規SMILES |
C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C6C(=CC(=C54)C=C3)C=CC=N6 |
その他のCAS番号 |
16566-64-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



